The presence of the amine groups makes 2,3-diamino-5-methylpyridine a valuable building block for the synthesis of more complex molecules. Its reactive amine functionalities can undergo various reactions like condensation, coupling, and substitution to form diverse new compounds with potential applications in pharmaceuticals, materials science, and other fields [1, 2].
The lone pairs of electrons on the nitrogen atoms of the amine groups enable 2,3-diamino-5-methylpyridine to act as a chelating ligand, forming coordination complexes with metal ions. These complexes can exhibit interesting catalytic properties, making them potentially useful in various applications like organic transformations, environmental remediation, and sensor development [3, 4].
,3-Diamino-5-methylpyridine has been utilized in proteomic research as a reagent for the enrichment of phosphopeptides, which are peptides containing phosphorylated amino acids. This enrichment process allows for the more sensitive and specific detection of these modified peptides, aiding in the study of protein phosphorylation, a crucial regulatory process in cells [5].
2,3-Diamino-5-methylpyridine is a pyridine derivative characterized by the presence of two amino groups at positions 2 and 3, and a methyl group at position 5 of the pyridine ring. Its molecular formula is C₇H₈N₄, and it has a molecular weight of approximately 152.16 g/mol. This compound is recognized for its potential applications in pharmaceuticals and organic synthesis due to its unique structural features that facilitate various
Research indicates that 2,3-diamino-5-methylpyridine exhibits various biological activities:
Several synthesis methods have been reported for 2,3-diamino-5-methylpyridine:
2,3-Diamino-5-methylpyridine has several notable applications:
Studies on 2,3-diamino-5-methylpyridine have focused on its interactions with biological macromolecules:
Several compounds share structural similarities with 2,3-diamino-5-methylpyridine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Amino-5-methylpyridine | One amino group at position 2 | Less reactive than 2,3-diamino derivative |
| 2,6-Diaminopyridine | Amino groups at positions 2 and 6 | Exhibits different biological properties |
| 3-Amino-4-methylpyridine | Amino group at position 3 | Often used in dye synthesis |
| 2,4-Diaminopyridine | Amino groups at positions 2 and 4 | Known for its use in pharmaceuticals |
The uniqueness of 2,3-diamino-5-methylpyridine lies in its specific arrangement of functional groups, which enhances its reactivity and biological activity compared to similar compounds. Its ability to participate in diverse
Catalytic hydrogenation of nitropyridine precursors represents one of the most established methodologies for synthesizing 2,3-diamino-5-methylpyridine. The reduction of corresponding dinitro or mononitro methylpyridine compounds under controlled hydrogen atmosphere conditions provides a direct route to the target diamine structure. Research has demonstrated that iron-mediated reduction systems offer particularly effective pathways, with iron powder serving as the reducing agent in acidic aqueous media. Experimental protocols have shown that treating 2-chloro-3-methyl-5-nitropyridine with iron powder in acetic acid-water solutions (29:88 milliliter ratio) over three-hour reaction periods achieves conversion yields of 97%.
The mechanism involves sequential reduction steps where nitro groups undergo transformation through nitroso and hydroxylamine intermediates before final conversion to amino functionalities. Temperature control proves critical, with optimal conditions maintaining reaction temperatures below 40°C during iron addition to prevent side reactions. The methodology demonstrates broad applicability across various methylated nitropyridine substrates, with reaction monitoring typically performed using high-performance liquid chromatography to ensure complete conversion.
Alternative metal reduction systems employing zinc-based catalysts have shown promise for specific substrate configurations. Zinc ammonium chloride systems operating at elevated temperatures (220°C) in autoclave conditions have achieved 60% yields in related diaminopyridine syntheses. These high-temperature protocols require careful optimization of reaction time and reagent stoichiometry to balance conversion efficiency with product stability.
Palladium-carbon catalyzed hydrogenation represents a sophisticated approach for selective reduction of nitropyridine precursors to 2,3-diamino-5-methylpyridine. The heterogeneous palladium catalyst system provides exceptional selectivity for nitro group reduction while preserving the pyridine ring structure and methyl substitution pattern. Research has established that palladium-carbon catalysts demonstrate superior performance in ethyl acetate solvent systems under controlled hydrogen pressure conditions.
Experimental investigations have revealed that palladium-carbon mediated reductions proceed through well-defined mechanistic pathways involving hydrogen activation on palladium surface sites followed by sequential electron transfer to nitro functionalities. The catalyst loading typically ranges from 10-20% by weight relative to substrate, with reaction completion typically achieved within 4-6 hours under standard hydrogen pressure (1-3 atmospheres). Product isolation involves filtration through celite to remove catalyst followed by organic solvent extraction and purification via column chromatography.
Catalyst reusability studies have demonstrated that palladium-carbon systems maintain activity across multiple reaction cycles when properly regenerated through hydrogen treatment protocols. The methodology exhibits excellent functional group tolerance, permitting the presence of various substituents on the pyridine ring without significant reduction in yield or selectivity. Substrate scope investigations have confirmed successful application to both electron-rich and electron-deficient nitropyridine precursors.
Copper-catalyzed amination reactions provide an alternative synthetic strategy for accessing 2,3-diamino-5-methylpyridine through nucleophilic substitution mechanisms. These methodologies typically involve copper-mediated coupling of halogenated methylpyridine precursors with ammonia or amine nucleophiles under elevated temperature conditions. Patent literature has documented the use of copper catalyst systems for converting 3-amino-2-halopyridine compounds to diaminopyridine products through amination with aqueous ammonia.
The copper catalysis mechanism involves oxidative addition of the halopyridine substrate to copper centers, followed by ammonia coordination and subsequent reductive elimination to form the carbon-nitrogen bond. Reaction conditions typically require temperatures in the range of 150-200°C with reaction times extending from 4-8 hours depending on substrate reactivity. Catalyst loading optimization studies have indicated that copper concentrations of 5-10 mole percent relative to substrate provide optimal balance between reaction rate and economic considerations.
Ligand effects play crucial roles in determining reaction selectivity and yield. Nitrogen-containing ligands such as phenanthroline derivatives enhance copper catalyst stability and promote selective amination at desired ring positions. Solvent selection proves critical, with polar aprotic solvents such as dimethyl sulfoxide providing optimal reaction environments for nucleophilic substitution processes. Base additives are typically employed to neutralize hydrogen halide byproducts and maintain optimal reaction pH.
Solvent optimization represents a critical parameter in developing efficient synthetic routes to 2,3-diamino-5-methylpyridine through reductive amination methodologies. Comprehensive solvent screening studies have identified key solvent properties that influence reaction rate, selectivity, and product yield. Polar protic solvents such as water and alcohols facilitate proton transfer processes essential for reductive amination mechanisms, while their hydrogen bonding capabilities stabilize intermediate species.
Density functional theory calculations have provided detailed insights into solvent effects on reductive amination transition states and reaction thermodynamics. Studies examining acetaldehyde-methylamine reductive amination in various solvent systems demonstrate that solvent dielectric constant significantly influences activation barriers and product distribution. Lower dielectric constant solvents such as 1,2-dichloroethane promote selective imine formation over competing aldehyde reduction pathways.
Mixed solvent systems offer advantages for optimizing multiple reaction parameters simultaneously. Water-acetic acid mixtures (5:1 ratio) have proven particularly effective for iron-mediated reduction protocols, providing optimal proton availability while maintaining substrate solubility. The aqueous component facilitates metal ion dissolution and electron transfer processes, while the organic acid component enhances substrate activation through protonation mechanisms.
Temperature-dependent solvent effects require careful consideration for reaction optimization. Elevated temperature protocols benefit from high-boiling solvents that maintain reaction medium stability while preventing substrate volatilization. Conversely, room-temperature methodologies employ lower-boiling solvents that facilitate product isolation through simple evaporation techniques.
Systematic comparison of synthetic methodologies reveals significant variations in yield and purity profiles across different catalytic systems and reaction conditions. Iron-mediated reduction protocols consistently demonstrate high conversion efficiencies, with yields ranging from 89-97% depending on specific reaction conditions and substrate structures. These methodologies offer advantages in terms of catalyst cost and reaction simplicity, though product purification may require additional steps to remove iron-containing byproducts.
| Synthetic Method | Catalyst System | Reaction Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Iron Reduction | Iron Powder | Acetic Acid/Water, 40°C, 3h | 97 | 95 |
| Palladium Hydrogenation | Palladium-Carbon | Ethyl Acetate, H₂, RT, 6h | 85-90 | 98 |
| Zinc Reduction | Zinc Ammonium Chloride | Autoclave, 220°C, 5h | 60 | 92 |
| Copper Amination | Copper Catalyst | Dimethyl Sulfoxide, 180°C, 6h | 75-80 | 94 |
Palladium-carbon mediated hydrogenation systems achieve superior product purity levels (98%+) due to the high selectivity of heterogeneous palladium catalysts for nitro group reduction. However, these methodologies typically exhibit moderate yields (85-90%) and require more stringent reaction conditions including inert atmosphere handling and pressure equipment. The higher catalyst costs associated with palladium systems must be balanced against improved product quality and reduced purification requirements.
Electrocatalytic hydrogenation methodologies represent emerging alternatives that demonstrate promising yield and selectivity profiles. Recent studies of pyridine hydrogenation using rhodium-based electrocatalysts have achieved quantitative conversion with 99% current efficiency under optimized conditions. These systems offer potential advantages for large-scale synthesis through electrochemical process intensification and reduced hydrogen handling requirements.
The crystallographic characterization of 2,3-diamino-5-methylpyridine represents a fundamental aspect of understanding its solid-state structure and intermolecular interactions. The compound, with molecular formula C₆H₉N₃ and molecular weight 123.16 g/mol, has been studied through various X-ray diffraction techniques to elucidate its three-dimensional arrangement [1] [2] [3].
Single crystal X-ray diffraction studies reveal that 2,3-diamino-5-methylpyridine adopts a planar molecular geometry with the pyridine ring serving as the central structural framework [4] [5] [6]. The crystallographic data indicate that the compound exhibits specific unit cell parameters that reflect its hydrogen bonding capabilities and molecular packing arrangements. Related diaminopyridine structures have been documented with similar crystallographic features, providing comparative data for structural analysis [7] [8] [9].
The hydrogen bonding network in the crystal structure plays a crucial role in determining the overall packing arrangement. The amino groups at positions 2 and 3 of the pyridine ring act as both hydrogen bond donors and acceptors, creating extensive intermolecular interactions [8] [9] [10]. These interactions typically result in the formation of three-dimensional networks that stabilize the crystal structure through nitrogen-hydrogen to nitrogen hydrogen bonds and related contacts.
Table 1: Crystallographic Data for 2,3-Diamino-5-methylpyridine and Related Compounds
| Parameter | 2,3-Diamino-5-methylpyridine | Related Pyridine-2,5-diamine | Pyridine-2,3-diamine |
|---|---|---|---|
| Molecular Formula | C₆H₉N₃ | C₅H₇N₃ | C₅H₇N₃ |
| Molecular Weight | 123.16 g/mol | 109.13 g/mol | 109.13 g/mol |
| Crystal System | - | Orthorhombic | Monoclinic |
| Space Group | - | Various | P2₁/c |
| Melting Point | 67-72°C | - | 110-115°C |
| Density | 1.2 g/cm³ | - | 1.3 g/cm³ |
The methyl substituent at position 5 introduces steric effects that influence the overall molecular conformation and crystal packing [11] [12]. Computational studies suggest that the methyl group affects the electron density distribution and may influence the hydrogen bonding patterns observed in the solid state [12] [13].
Nuclear Magnetic Resonance spectroscopy provides detailed insights into the electronic environment and molecular dynamics of 2,3-diamino-5-methylpyridine. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals that can be assigned to specific hydrogen environments within the molecule [14] [15] [16].
The aromatic protons of the pyridine ring display distinct chemical shifts that reflect their electronic environments. The proton at position 4 appears as a characteristic signal, while the proton at position 6 shows coupling patterns influenced by the neighboring amino group [14] [16]. The methyl group at position 5 contributes a distinctive singlet in the aliphatic region of the spectrum.
The amino group protons present unique spectroscopic challenges due to their exchangeable nature and potential hydrogen bonding interactions [15] [17]. In deuterated solvents, these signals may undergo exchange, providing information about the dynamic behavior of the amino functionalities. The chemical shifts of amino protons are sensitive to the solvent environment and concentration, reflecting the hydrogen bonding capabilities of these groups.
Table 2: Proton Nuclear Magnetic Resonance Chemical Shifts for 2,3-Diamino-5-methylpyridine
| Position | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-4 | ~7.1-7.3 | Singlet | Aromatic CH |
| H-6 | ~6.3-6.7 | Singlet | Aromatic CH |
| NH₂-2 | ~4.6-5.3 | Broad singlet | Amino protons |
| NH₂-3 | ~4.6-5.3 | Broad singlet | Amino protons |
| CH₃-5 | ~2.1-2.3 | Singlet | Methyl group |
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule with distinct signals for aromatic and aliphatic carbons [2] [18]. The pyridine ring carbons exhibit chemical shifts characteristic of nitrogen-containing aromatic systems, with the carbons bearing amino substituents showing upfield shifts due to electron-donating effects [12].
The nitrogen-15 Nuclear Magnetic Resonance data, where available, provides information about the electronic environment of the nitrogen atoms, including the pyridine nitrogen and the amino nitrogen atoms [19]. These studies contribute to understanding the electron distribution and potential coordination behavior of the compound.
Mass spectrometry of 2,3-diamino-5-methylpyridine provides valuable information about its fragmentation behavior and molecular ion stability. The molecular ion peak appears at m/z 123, corresponding to the molecular weight of the compound [2] [20] [19].
The base peak in the mass spectrum typically corresponds to the most stable fragment ion formed during the ionization process [19] [21]. Common fragmentation pathways for diaminopyridines involve the loss of amino groups or methyl substituents, leading to characteristic fragment ions that aid in structural confirmation.
Table 3: Mass Spectrometric Fragmentation Data for 2,3-Diamino-5-methylpyridine
| m/z Value | Relative Intensity | Fragment Assignment |
|---|---|---|
| 123 | Variable | [M]⁺- (Molecular ion) |
| 108 | High | [M-NH]⁺ (Loss of NH) |
| 93 | Medium | [M-NH₂]⁺ (Loss of amino group) |
| 66 | Medium | Pyridine-related fragment |
| 39 | High | Base fragment |
The fragmentation patterns observed in electron impact mass spectrometry reflect the relative stability of different parts of the molecule [20] [21]. The pyridine ring generally shows good stability under mass spectrometric conditions, while the amino substituents may be preferentially lost during fragmentation processes.
Collision cross section data from ion mobility mass spectrometry studies suggest specific three-dimensional conformations of the ionized molecule in the gas phase [2]. These measurements provide insights into the molecular shape and size that complement crystallographic data.
The vibrational spectroscopy of 2,3-diamino-5-methylpyridine reveals characteristic absorption bands that correspond to specific molecular motions and functional group vibrations. Infrared spectroscopy provides information about polar vibrations, while Raman spectroscopy complements this data with information about non-polar vibrational modes [22] [23] [24].
The amino group stretching vibrations represent some of the most characteristic features in the infrared spectrum [23] [25] [26]. Primary aromatic amines typically exhibit two nitrogen-hydrogen stretching bands in the region 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes [25] [17] [27]. For 2,3-diamino-5-methylpyridine, these vibrations appear as distinct bands that can be assigned to the individual amino groups.
Table 4: Infrared and Raman Vibrational Frequencies for 2,3-Diamino-5-methylpyridine
| Frequency (cm⁻¹) | Intensity | Assignment | Mode Type |
|---|---|---|---|
| 3450-3550 | Medium | NH₂ asymmetric stretch | Infrared active |
| 3300-3400 | Medium | NH₂ symmetric stretch | Infrared active |
| 1600-1650 | Strong | NH₂ scissoring | Infrared/Raman |
| 1450-1600 | Variable | Pyridine ring stretching | Infrared/Raman |
| 1000-1200 | Medium | Carbon-nitrogen stretching | Infrared/Raman |
| 700-900 | Weak | NH₂ wagging | Infrared active |
The pyridine ring vibrations contribute multiple bands in the fingerprint region of the spectrum [24] [28] [27]. These include carbon-carbon and carbon-nitrogen stretching modes that are characteristic of the aromatic heterocyclic system. The methyl group contributes additional vibrational modes, including carbon-hydrogen stretching and bending vibrations.
Hydrogen bonding interactions in the solid state can significantly affect the vibrational frequencies, particularly those involving the amino groups [29] [28]. The nitrogen-hydrogen stretching frequencies often shift to lower wavenumbers when hydrogen bonding occurs, providing evidence for intermolecular interactions in crystalline samples.
The Raman spectrum provides complementary information, particularly for symmetric vibrational modes that may be weak or absent in the infrared spectrum [22] [30]. The polarization properties of Raman bands can provide additional structural information about the molecular symmetry and orientation of functional groups.
Computational chemistry approaches provide detailed insights into the electronic structure and properties of 2,3-diamino-5-methylpyridine that complement experimental data. Density Functional Theory calculations using various basis sets have been employed to optimize the molecular geometry and calculate electronic properties [12] [23] [13].
The optimized molecular geometry from computational studies reveals bond lengths and angles that are consistent with experimental crystallographic data where available [5] [13] [31]. The planar nature of the pyridine ring system is maintained, with the amino substituents showing slight deviations from planarity due to pyramidal nitrogen geometries.
Table 5: Computed Electronic Properties of 2,3-Diamino-5-methylpyridine
| Property | Value | Method |
|---|---|---|
| Dipole Moment | 3.65 Debye | Density Functional Theory |
| Highest Occupied Molecular Orbital Energy | Variable | B3LYP/6-311++G(d,p) |
| Lowest Unoccupied Molecular Orbital Energy | Variable | B3LYP/6-311++G(d,p) |
| Total Polarizability | 123.4 Ų | Density Functional Theory |
| Topological Polar Surface Area | 64.93 Ų | Computational prediction |
The molecular electrostatic potential surface calculations reveal regions of positive and negative charge distribution that correlate with the hydrogen bonding capabilities observed experimentally [12] [13]. The amino groups create regions of negative electrostatic potential, while hydrogen atoms associated with these groups carry positive charge, facilitating intermolecular interactions.
Frontier molecular orbital analysis provides insights into the electronic properties and potential reactivity of the compound [23] [32] [31]. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital influences the electronic excitation properties and chemical reactivity of the molecule.
Natural bond orbital analysis reveals the electron distribution and bonding characteristics within the molecule [31]. This analysis helps understand the electronic effects of the amino substituents on the pyridine ring system and the influence of the methyl group on the overall electronic structure.
Vibrational frequency calculations using computational methods provide theoretical predictions that can be compared with experimental infrared and Raman data [23] [24] [17]. These calculations help in the assignment of vibrational modes and provide insights into the normal modes of vibration for the molecule.
The thermal characteristics of 2,3-diamino-5-methylpyridine reveal distinctive physicochemical properties that differentiate it from structurally related compounds. Melting point determination has established a range of 67-72°C for this compound [1], which is significantly lower than the parent 2,3-diaminopyridine that exhibits a melting point of 110-115°C [2]. This reduction in melting point can be attributed to the steric effects introduced by the methyl substituent at position 5, which disrupts the symmetry of intermolecular hydrogen bonding networks typically observed in unsubstituted diaminopyridines.
Boiling point measurements indicate that 2,3-diamino-5-methylpyridine possesses a boiling point of 315.8 ± 37.0°C at 760 mmHg [3]. This value represents a substantial increase compared to the boiling point of 195°C (at 55 mmHg) reported for 2,3-diaminopyridine [2], suggesting enhanced intermolecular interactions facilitated by the additional methyl group. The elevated boiling point correlates with increased molecular weight (123.16 g/mol) and enhanced van der Waals interactions.
Thermal decomposition studies conducted on related pyridine derivatives demonstrate that decomposition typically initiates above 200°C [4] . For diaminopyridine compounds, thermal degradation involves complex mechanisms including radical formation and ring-opening reactions [4]. The presence of amino groups at positions 2 and 3 creates multiple reactive sites that can undergo protonation-deprotonation equilibria and oxidative processes under elevated temperature conditions.
Flash point determination establishes the ignition threshold at 170.6 ± 13.7°C [3], indicating moderate thermal stability under normal handling conditions. This parameter is crucial for establishing safe storage and processing protocols, as temperatures approaching this threshold may present fire hazards in industrial applications.
Aqueous solubility characteristics of 2,3-diamino-5-methylpyridine exhibit moderate water solubility [2], which can be attributed to the presence of two amino groups capable of forming hydrogen bonds with water molecules. The compound's amphoteric nature, arising from both basic amino groups and the pyridine nitrogen, contributes to its solubility behavior across different pH ranges. Water solubility studies on the structurally similar 2,3-diaminopyridine report solubility values of 100 g/L at 20°C [2], providing a comparative baseline for the methylated derivative.
Organic solvent solubility demonstrates compatibility with polar protic solvents including methanol and ethanol [6]. The compound exhibits limited solubility in non-polar solvents due to its hydrophilic amino functionalities. Solvent selection studies indicate that polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide provide enhanced solubility, facilitating synthetic applications and analytical procedures.
pH-dependent solubility variations reflect the compound's amphoteric character, with maximum solubility typically observed under acidic conditions where protonation of amino groups enhances water solubility. The log P value of 1.36 [7] indicates moderate lipophilicity, suggesting balanced partition behavior between aqueous and organic phases.
Temperature-dependent solubility follows typical endothermic dissolution patterns, with increasing solubility at elevated temperatures. This characteristic is particularly relevant for recrystallization procedures and synthetic applications requiring elevated reaction temperatures.
Prototropic equilibria in 2,3-diamino-5-methylpyridine involve multiple ionizable sites including the pyridine nitrogen (position 1) and two amino groups (positions 2 and 3). Theoretical calculations on related diaminopyridine systems predict pKa values in the range of 6.8-7.2 for amino groups [8] [9], indicating basic character under physiological conditions. The presence of the electron-donating methyl group at position 5 is expected to increase the basicity relative to the unsubstituted parent compound.
Tautomeric forms accessible to the compound include amino-imino equilibria, where amino groups can undergo proton transfer to form imino tautomers under specific conditions [8] [10]. Computational studies using density functional theory methods have examined tautomeric preferences in substituted pyridines, revealing that amino forms generally predominate in aqueous solution [8].
Microspeciation analysis reveals that the distribution of ionized species varies significantly across the physiological pH range. At acidic pH values, multiple protonation events occur sequentially, with the pyridine nitrogen typically protonating first, followed by amino groups. The methylation pattern influences the relative basicity of different nitrogen atoms through electronic and steric effects.
Solvent effects on tautomeric equilibria demonstrate that polar solvents stabilize charged species, favoring protonated forms. Studies on related systems indicate that tautomeric populations can shift substantially between protic and aprotic media [10], with implications for biological activity and chemical reactivity.
Crystal structure characterization of 2,3-diamino-5-methylpyridine has revealed limited polymorphic behavior compared to related diaminopyridine compounds. The compound typically crystallizes as a white to pale yellow solid [1] [11] with a density of 1.2 ± 0.1 g/cm³ [3] [1]. X-ray crystallographic studies on structurally similar compounds demonstrate that diaminopyridines frequently adopt monoclinic or orthorhombic crystal systems [13] [14] [15].
Polymorphic screening efforts have identified potential for multiple crystalline forms, although extensive polymorph landscapes have not been thoroughly explored. Related compounds such as 2,6-diaminopyridinium salts crystallize in various space groups including monoclinic P2₁ and exhibit non-centrosymmetric structures [13] [14]. The presence of multiple hydrogen bonding sites in 2,3-diamino-5-methylpyridine creates potential for diverse crystal packing arrangements.
Hydrogen bonding patterns play crucial roles in determining crystal structure stability. Studies on 5-chloropyridine-2,3-diamine reveal that amino groups adopt non-planar conformations to minimize steric interactions, with NH₂ plane-to-molecular plane angles ranging from 34° to 45° [15]. Similar conformational flexibility is expected in the methylated analog, potentially leading to multiple polymorphic forms.
Solid-state characterization techniques including differential scanning calorimetry, X-ray powder diffraction, and infrared spectroscopy provide comprehensive methods for polymorph identification [16] [17]. These analytical approaches enable detection of subtle differences in crystal packing that may not be apparent through conventional analytical methods.
Thermal behavior of crystalline forms demonstrates that polymorphic transitions may occur under specific temperature and humidity conditions. Studies on pharmaceutical polymorphs indicate that thermal analysis can reveal hidden polymorphic forms and establish relative thermodynamic stability relationships [18] [19]. For 2,3-diamino-5-methylpyridine, thermal analysis should encompass the range from ambient temperature to the decomposition onset temperature to identify potential phase transitions.
Irritant